molecular formula C12H16FNO B5835600 N-(4-fluorobenzyl)-3-methylbutanamide

N-(4-fluorobenzyl)-3-methylbutanamide

Cat. No.: B5835600
M. Wt: 209.26 g/mol
InChI Key: POYRVVMMGTYAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-methylbutanamide, also known as fluoro-DMT, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. Fluoro-DMT is a derivative of the naturally occurring compound DMT (N,N-dimethyltryptamine), which is known for its psychoactive effects. However, unlike DMT, fluoro-DMT does not have any psychoactive properties and is used solely for research purposes.

Scientific Research Applications

Antimicrobial Activity

N-(Dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative structurally similar to N-(4-fluorobenzyl)-3-methylbutanamide, has been studied for its antimicrobial properties. It was synthesized and characterized by NMR and FT-IR spectroscopy, and its crystal structure was determined by X-ray diffraction. This compound showed significant antibacterial and antifungal activity, demonstrating the potential of such compounds in antimicrobial applications (Gumus et al., 2017).

Drug Metabolism and Disposition

A study on the metabolism and disposition of potent HIV integrase inhibitors included a compound with a similar structure, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This research utilized 19F-NMR spectroscopy to support drug discovery, providing insights into the metabolic fate and excretion balance of the compound in rats and dogs. Such studies are crucial for understanding the pharmacokinetics of new drug candidates (Monteagudo et al., 2007).

Anticonvulsant Properties

Primary amino acid derivatives, including compounds like (R)-N'-benzyl 2-amino-3-methylbutanamide, have been investigated for their anticonvulsant properties. This research demonstrated that the anticonvulsant activities of these compounds are sensitive to substituents at the N'-benzylamide site, indicating that specific structural modifications can significantly impact their pharmacological activity. This finding is valuable for developing new anticonvulsant drugs (King et al., 2011).

Corrosion Inhibition

A study on the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a green ionic liquid, revealed its high inhibition effectiveness for mild steel in acidic solutions. This suggests that similar fluorobenzyl compounds could serve as effective and environmentally friendly corrosion inhibitors (Bhaskaran et al., 2019).

Imaging Probe for Prostate Cancer

N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-[18F]Fluorobenzyl-l-Cysteine, a compound structurally related to this compound, was developed as a new imaging probe for prostate cancer. This study highlights the potential of fluorobenzyl derivatives in medical imaging, particularly for cancer diagnosis (Mease et al., 2008).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9(2)7-12(15)14-8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRVVMMGTYAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorobenzyl)-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.